

Application Notes for Hpk1-IN-36 In Vitro Kinase Assay

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Compound of Interest

Compound Name: *Hpk1-IN-36*

Cat. No.: *B12379470*

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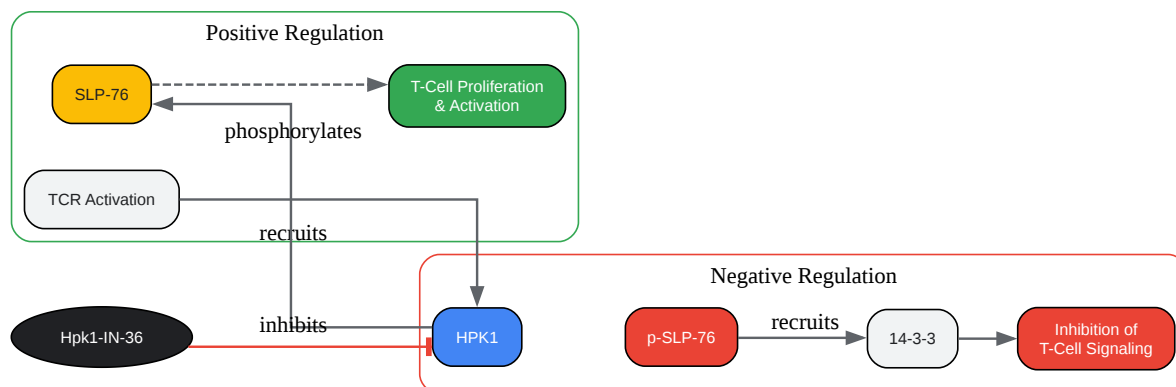
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of **Hpk1-IN-36**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are essential for researchers and scientists in drug development focused on novel cancer immunotherapies.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.^{[1][2]} By phosphorylating adaptor proteins such as SLP-76, HPK1 attenuates T-cell activation and proliferation.^{[1][2]} Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. **Hpk1-IN-36** is a novel small molecule inhibitor designed to target HPK1. This document outlines the protocols to quantify the in vitro potency and selectivity of **Hpk1-IN-36**.

HPK1 Signaling Pathway

HPK1 is a key upstream kinase in the JNK/SAPK signaling cascade.^[1] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the plasma membrane where it phosphorylates SLP-76, leading to the recruitment of the negative regulator 14-3-3 and subsequent destabilization of the TCR signaling complex.^[3] Inhibition of HPK1 kinase activity is expected to block this negative feedback loop, thereby enhancing T-cell mediated immune responses.



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HPK1 signaling pathway in T-cells.

Quantitative Data Summary

The inhibitory activity of selected compounds against HPK1 is summarized below. The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.

Compound	IC ₅₀ (nM)	Assay Type	Reference
GNE-1858	1.9	Not Specified	[4]
XHS	2.6	Not Specified	[4]
Compound 22	0.061	Not Specified	[4]
Sunitinib	10	Not Specified	[4]
ISR-05	24,200 ± 5,070	Radiometric HotSpot	[5]
ISR-03	43,900 ± 134	Radiometric HotSpot	[5]
M074-2865	2,930 ± 90	Caliper MSA	[4]

Experimental Protocols

Several assay formats can be employed to determine the in vitro potency of **Hpk1-IN-36**. The following are detailed protocols for commonly used methods.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[\[1\]](#)[\[6\]](#)

Materials:

- HPK1 enzyme (recombinant human)
- Myelin Basic Protein (MBP) substrate
- ATP
- **Hpk1-IN-36** (or other test inhibitors)
- Kinase Assay Buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well low volume plates
- Plate reader capable of luminescence detection

Protocol:

- Compound Preparation: Prepare serial dilutions of **Hpk1-IN-36** in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.[\[3\]](#)
- Assay Plate Preparation: Add 1 µl of the test inhibitor or 5% DMSO (for positive and negative controls) to the wells of a 384-well plate.[\[1\]](#)
- Enzyme Addition: Add 2 µl of diluted HPK1 enzyme to each well.

- Substrate/ATP Mix Addition: Prepare a mix of MBP substrate and ATP. Add 2 µl of this mix to each well to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.[\[1\]](#)
- Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Second Incubation: Incubate the plate at room temperature for 40 minutes.[\[1\]](#)
- Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Third Incubation: Incubate the plate at room temperature for 30 minutes.[\[1\]](#)
- Data Acquisition: Record the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.[\[7\]](#) Test compounds that bind to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials:

- HPK1 Kinase
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor® 647-labeled Kinase Tracer
- Test compound (**Hpk1-IN-36**)
- Kinase Buffer A
- 384-well plate

Protocol:

- Compound Preparation: Prepare a 4X serial dilution of the test compound in the appropriate buffer.
- Assay Plate Setup:
 - Add 4 μ L of the 4X test compound to the assay wells.[\[7\]](#)
 - Add 8 μ L of a 2X mixture of HPK1 kinase and Eu-anti-tag antibody to all wells.[\[7\]](#)
 - Add 4 μ L of a 4X solution of the kinase tracer to all wells to start the assay.[\[7\]](#)
- Incubation: Incubate the plate at room temperature for 60 minutes.[\[7\]](#)
- Data Acquisition: Read the plate using a FRET-compatible plate reader. The loss of FRET signal indicates displacement of the tracer by the inhibitor.

Radiometric HotSpot™ Kinase Assay

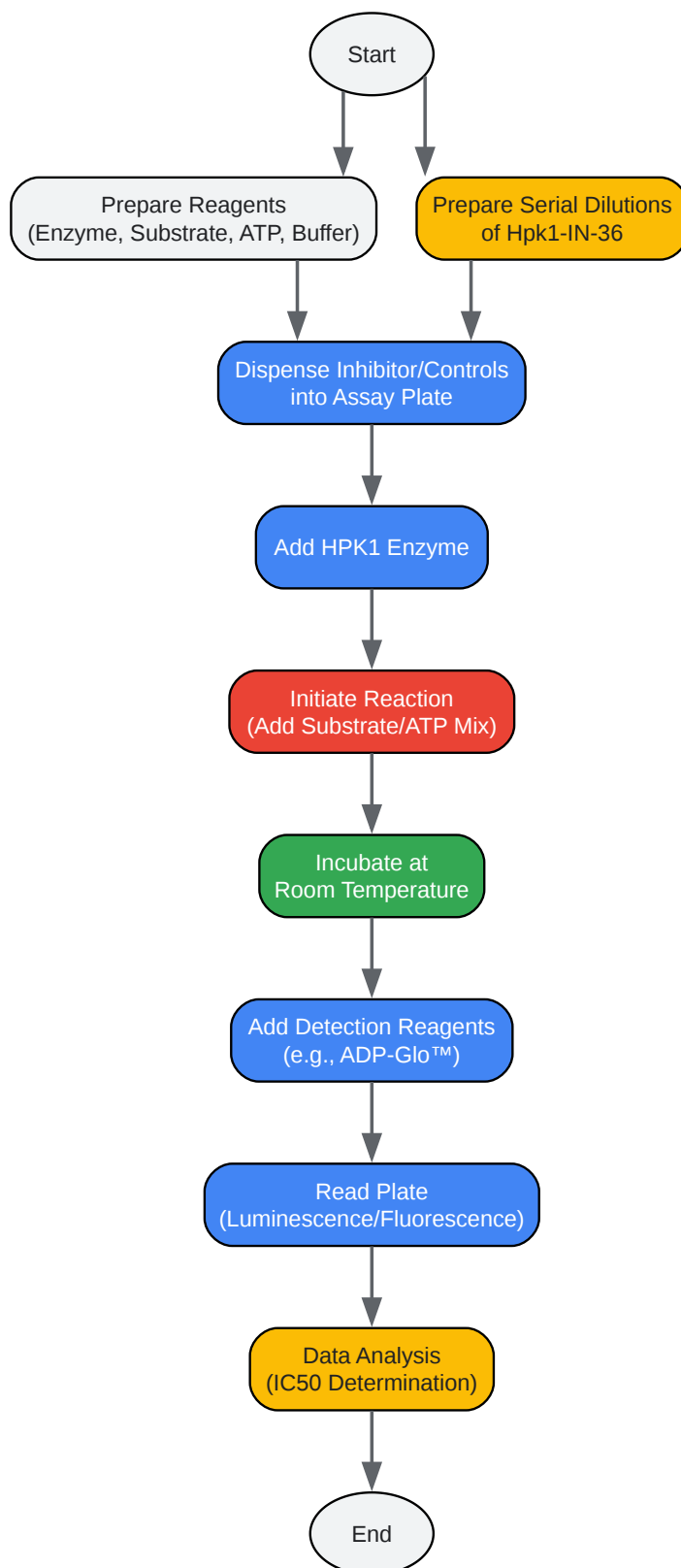
This method measures the incorporation of radiolabeled phosphate from [γ - 33 P]ATP into a substrate.

Protocol:

- Prepare a reaction mixture containing HPK1 enzyme, a suitable substrate (e.g., MBP), and the test inhibitor (**Hpk1-IN-36**) in kinase assay buffer.
- Initiate the reaction by adding [γ - 33 P]ATP.
- Incubate the reaction at a controlled temperature for a specific time.
- Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ - 33 P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing.
- Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vitro kinase inhibition assay.



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General workflow for an in vitro kinase assay.

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